molecular formula C8H7N3 B103514 1,5-Naphthyridin-2-amine CAS No. 17965-80-9

1,5-Naphthyridin-2-amine

Cat. No.: B103514
CAS No.: 17965-80-9
M. Wt: 145.16 g/mol
InChI Key: WVXADFXJVONWJY-UHFFFAOYSA-N
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Description

1,5-Naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

It’s known that 1,5-naphthyridine derivatives exhibit a great variety of biological activities , suggesting they interact with multiple targets.

Mode of Action

It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that 1,5-Naphthyridin-2-amine might interact with its targets through similar chemical reactions.

Biochemical Pathways

It’s known that 1,5-naphthyridine acts as a ligand coordinating to pd(ii), in aqueous solutions to produce complexes . This suggests that this compound might affect biochemical pathways involving metal ions.

Result of Action

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it’s likely that this compound has significant effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

1,5-Naphthyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, it can act as a ligand for certain proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in biochemical pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are fundamental to understanding how this compound exerts its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux and uptake transporters, influencing its intracellular concentration and localization. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthyridin-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine with β-ketoesters under acidic conditions, followed by cyclization to form the naphthyridine ring system. Another approach involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Naphthyridine N-oxides.

    Reduction: Amino derivatives of naphthyridine.

    Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Naphthyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at positions 1 and 8.

    Quinoline: A heterocyclic compound with a single nitrogen atom in the ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.

Uniqueness

1,5-Naphthyridin-2-amine is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,5-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXADFXJVONWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343378
Record name 1,5-Naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17965-80-9
Record name 1,5-Naphthyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17965-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Naphthyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of pyridine-2,5-diamine (5.2 g, 71% pure, 33.9 mmol), glycerol (15.6 g, 169.5 mmol), sodium 3-nitrobenzenesulphonate (15.2 g, 67.8 mmol), sulfuric acid (20 mL), and water (30 mL) was heated to 135° C. and stirred at this temperature for 16 h. The mixture was cooled to room temperature and then poured into ice water (150 g). The pH of the reaction mixture was adjusted to 9 with saturated sodium hydroxide aqueous solution. Then the mixture was extracted with EtOAc (3×100 mL). The extracts were dried over sodium sulfate, concentrated under reduce pressure to give the crude product. The crude product was purified by column chromatography to give 2.0 g of 1,5-naphthyridin-2-amine as a yellow solid.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
sodium 3-nitrobenzenesulphonate
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 1,5-naphthyridin-2-amine derivatives in medicine?

A1: Research suggests that this compound derivatives show promise as potential PET tracers for tau pathology in Alzheimer's disease. [] This is due to their ability to bind selectively to aggregated tau proteins, which are a hallmark of the disease.

Q2: How does the structure of this compound derivatives influence their activity?

A2: Studies exploring structure-activity relationships (SAR) have shown that modifications to the this compound scaffold can significantly impact binding affinity and selectivity for tau aggregates. [] For example, introducing specific substituents can enhance potency and improve the pharmacokinetic profile of these compounds.

Q3: Has the efficacy of this compound derivatives been tested in biological systems?

A3: While in vivo studies on this compound derivatives as potential PET tracers for tau pathology are ongoing, a separate study identified this compound as the dominant compound in durian peel essential oil, exhibiting antipediculosis activity against head lice (Pediculus humanus capitis). [] The study demonstrated that a 100% concentration of the essential oil, rich in this compound, effectively killed head lice in vitro. []

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